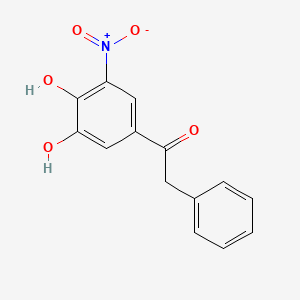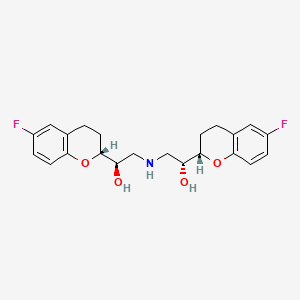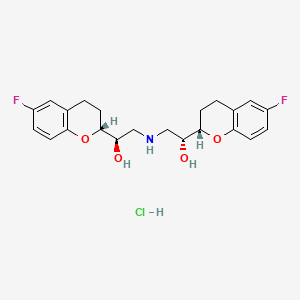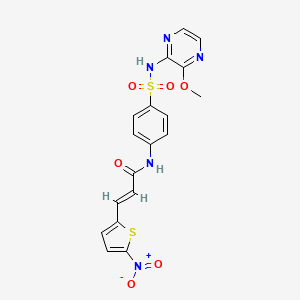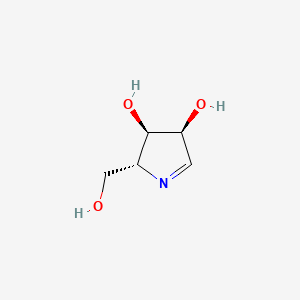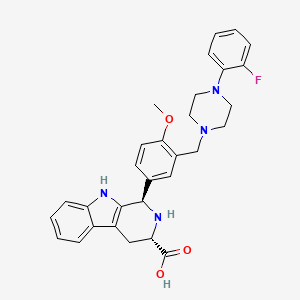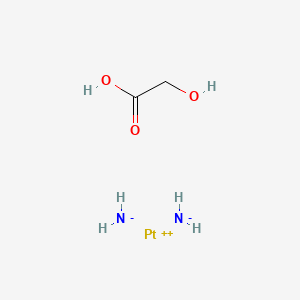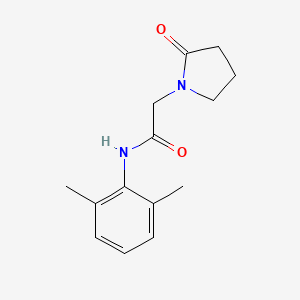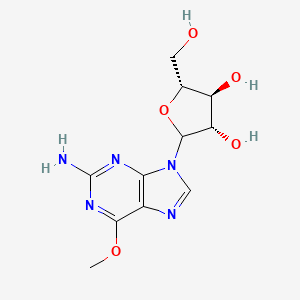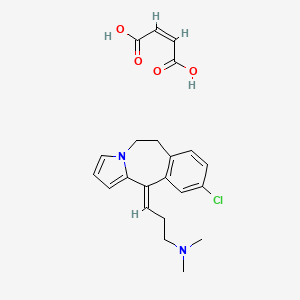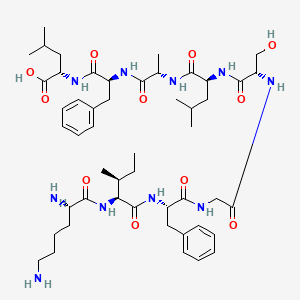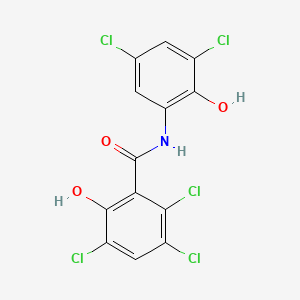
Oxyclozanide
Vue d'ensemble
Description
L'oxyclozanide est un composé anthelminthique de type salicylanilide principalement utilisé en médecine vétérinaire pour traiter et contrôler la fasciolase chez les ruminants tels que les bovins, les ovins et les caprins . Il agit en découplant la phosphorylation oxydative dans les douves, ce qui entraîne leur mort .
Applications De Recherche Scientifique
Oxyclozanide has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Oxyclozanide is an anthelmintic drug primarily used to treat fascioliasis in ruminants . Its primary targets are the flukes, a type of parasitic flatworm, that cause this disease .
Mode of Action
This compound acts by uncoupling oxidative phosphorylation in flukes . This process is crucial for the production of ATP, the energy currency of the cell. By disrupting this process, this compound deprives the flukes of the energy they need to survive and reproduce .
Biochemical Pathways
The primary biochemical pathway affected by this compound is oxidative phosphorylation . This pathway is part of cellular respiration, a set of metabolic reactions and processes that take place in the cells of organisms to convert biochemical energy from nutrients into ATP and then release waste products .
Pharmacokinetics
After oral administration, this compound is slowly absorbed into the bloodstream . Maximum blood concentrations in cattle are reached about 24 hours after treatment . A study found that in healthy cattle, a single oral dose of an this compound suspension followed the one-compartment model, with a half-life (T1/2) of 64.40 ± 30.18 h, a plasma clearance rate (CL/F) of 11.426 ± 2.442 mL/h/kg, and an average area under the curve (AUC) of 965.608 ± 220.097 h*μg/mL . The peak concentration (Cmax) was 15.870 ± 2.855 μg/mL, which occurred at a peak time (Tmax) = 22.032 ± 3.343 h .
Result of Action
The result of this compound’s action is the effective treatment and control of fascioliasis in ruminants . By disrupting the energy production of the flukes, this compound causes their death and subsequent expulsion from the host organism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug is excreted mainly through bile and feces (up to 80%), with the rest in urine and less than 0.1% in milk . This suggests that the drug’s efficacy could be influenced by the animal’s diet and overall health status. Furthermore, the drug’s stability could be affected by storage conditions, such as temperature and humidity .
Analyse Biochimique
Biochemical Properties
Oxyclozanide acts by uncoupling oxidative phosphorylation in flukes . This process facilitates proton influx across the mitochondrial inner membrane without generating ATP, stimulating a futile cycle of acetyl-CoA oxidation .
Cellular Effects
This compound has been shown to inhibit cell proliferation and reduce clonogenicity of cultured colon cancer cells . It also disrupts the bacterial cell envelope, raising the possibility of a similar activity against mammalian cell membranes .
Molecular Mechanism
The molecular mode of action of this compound is not completely elucidated. It is known to act mainly by uncoupling oxidative phosphorylation in flukes . This leads to the disturbance of the production of ATP, the cellular "fuel" .
Temporal Effects in Laboratory Settings
In a 28-day repeated dose oral toxicity study of this compound in Wistar rats, no obvious adverse effects or death were detected . Histopathological changes were observed in the heart, liver, and kidney of animals treated with high doses of this compound .
Dosage Effects in Animal Models
The recommended doses of this compound are 10 to 15 mg/kg body weight for cattle and 15 mg/kg body weight for sheep and goats . A high oral lethal dose (LD50) of 3,707 mg/kg was observed in the acute toxicity test .
Metabolic Pathways
This compound promotes pyruvate influx to mitochondria and reduces various anabolic pathway activities . Detailed information about the specific metabolic pathways that this compound is involved in is not currently available .
Transport and Distribution
One male and one female dog receiving orally 25 mg of 14C-Oxyclozanide/kg body weight/day for 7 days excreted 68 to 73% of the dose in feces and 1.2 to 1.9% in urine . This suggests that this compound is primarily excreted through the feces.
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the mitochondria where it acts by uncoupling oxidative phosphorylation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'oxyclozanide peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 3,5-dichloro-2-hydroxyaniline avec l'acide 2,3,5-trichlorobenzoïque dans des conditions spécifiques . La réaction implique généralement l'utilisation de solvants comme l'acétone ou l'éthanol et peut nécessiter des catalyseurs pour faciliter le processus .
Méthodes de production industrielle
En milieu industriel, l'this compound est souvent produit sous forme de suspension. La préparation implique le mélange de l'this compound avec des excipients tels que la carboxyméthylcellulose de sodium, le silicate d'aluminium, le laurylsulfate de sodium et le citrate de sodium pour créer une formulation stable et facilement administrable .
Analyse Des Réactions Chimiques
Types de réactions
L'oxyclozanide subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.
Substitution : Les réactions de substitution impliquant l'this compound se produisent généralement au niveau des groupes chloro ou hydroxyle.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les réactions nécessitent souvent des températures et des niveaux de pH contrôlés pour se dérouler efficacement .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers composés phénoliques chlorés, tandis que les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
L'this compound exerce ses effets en découplant la phosphorylation oxydative dans les mitochondries des douves . Ce processus perturbe la production d'adénosine triphosphate (ATP), entraînant une déplétion énergétique et la mort éventuelle du parasite . Les principales cibles moléculaires sont les composants de la chaîne de transport d'électrons mitochondriale .
Comparaison Avec Des Composés Similaires
Composés similaires
Niclosamide : Un autre anthelminthique de type salicylanilide avec des mécanismes d'action et des applications similaires.
Closantel : Un composé de type salicylanilide utilisé pour contrôler les douves du foie et d'autres parasites.
Rafoxanide : Similaire en structure et en fonction au closantel, utilisé pour contrôler les infections parasitaires.
Unicité de l'oxyclozanide
L'this compound est unique de par son efficacité spécifique contre les douves du foie et sa capacité à découpler la phosphorylation oxydative sans toxicité significative pour l'hôte . Contrairement à certains autres anthelminthiques, il présente une résistance croisée minimale avec d'autres salicylanilides, ce qui en fait une option précieuse en médecine vétérinaire .
Propriétés
IUPAC Name |
2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWIYHUXVMAGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177312 | |
| Record name | Oxyclozanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2277-92-1, 1353867-74-9 | |
| Record name | Oxyclozanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyclozanide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyclozanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxyclozanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1353867-74-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYCLOZANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QS9G4876X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does oxyclozanide exert its anthelmintic effects?
A: this compound's primary mechanism of action involves uncoupling oxidative phosphorylation in the mitochondria of target parasites. [] This disrupts energy production, leading to parasite paralysis and death. [] Additionally, this compound exhibits activity against various developmental stages of parasites, including immature and mature flukes. [, , ]
Q2: What is the efficacy of this compound against Fasciola hepatica in cattle?
A: Controlled studies demonstrate high efficacy of this compound against various developmental stages of F. hepatica. [] Two doses of this compound administered three days apart at 12.8 to 18.7 mg/kg resulted in 93.6 to 97.5% efficacy in reducing egg counts. []
Q3: Are there any reported cases of resistance to this compound?
A: Yes, some studies suggest reduced efficacy of this compound against Fasciola gigantica, indicating potential resistance development. [, ] Further research is needed to confirm and understand the mechanisms of resistance.
Q4: Does this compound demonstrate any synergistic effects when combined with other drugs?
A: Research suggests a synergistic effect between this compound and colistin against colistin-resistant Klebsiella pneumoniae. [] The combination disrupts the bacterial cell envelope, enhancing colistin's bactericidal activity. [] Similarly, co-administration of this compound with oxfendazole increased the plasma profile of this compound, potentially enhancing its antiparasitic activity. []
Q5: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C13H6Cl5NO3 and a molecular weight of 399.45 g/mol. []
Q6: What analytical methods are used to determine this compound concentrations?
A6: Various analytical techniques are employed, including:
- High-performance liquid chromatography (HPLC) [, , , , ]: This method offers high sensitivity and accuracy for quantifying this compound in various matrices like plasma, milk, and pharmaceutical formulations.
- Ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) [, ]: This highly sensitive and specific method allows for the detection and quantification of trace amounts of this compound residues in biological matrices.
- Spectrophotometric methods [, ]: These methods, including zero-order, derivative, and ratio spectra derivative spectrophotometry, offer simpler and more cost-effective alternatives for this compound analysis.
- Electrochemical sensors []: Square wave anodic stripping voltammetry using carbon paste electrodes has been explored as a selective and sensitive method for this compound determination.
Q7: What is the importance of analytical method validation in this compound research?
A: Analytical method validation ensures the accuracy, precision, specificity, and reliability of the methods used to quantify this compound in various matrices. [, ] This is crucial for generating reliable data in pharmacokinetic studies, residue analysis, and quality control of pharmaceutical formulations.
Q8: Beyond its anthelmintic properties, does this compound exhibit other potential therapeutic applications?
A8: Yes, research indicates that this compound possesses various activities that could be further explored for therapeutic applications:
- **Antibacterial activity: ** this compound demonstrates in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial pathogens. [, ] It enhances tobramycin killing of Pseudomonas aeruginosa biofilms by permeabilizing cells and depolarizing the membrane potential. []
- Antifungal activity: this compound exhibits potent antifungal activity against Candida albicans strains, including drug-resistant clinical isolates. []
- Anti-biofilm activity: this compound can disrupt bacterial biofilms, which are often resistant to conventional antibiotics. [] This makes it a promising candidate for developing novel antibiofilm agents.
- Plant defense induction: Research suggests that this compound can induce plant defense responses, potentially acting as a novel agent against phytopathogenic bacteria. []
Q9: Are there any drug delivery strategies being investigated to enhance this compound's efficacy?
A: While specific drug delivery strategies for this compound haven't been extensively studied in the provided research, developing chewable tablet formulations using a Quality by Design approach has been investigated. [] This approach aims to optimize drug release and improve patient compliance. Further research into targeted drug delivery could enhance its efficacy and minimize potential side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


